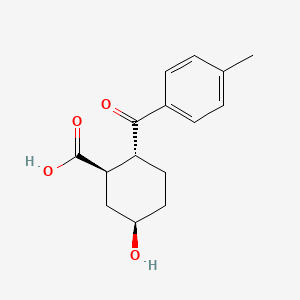
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexane ring substituted with a hydroxy group, a benzoyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexane ring, which undergoes selective functionalization to introduce the hydroxy, benzoyl, and carboxylic acid groups. Key steps in the synthesis may include Friedel-Crafts acylation to introduce the benzoyl group, followed by oxidation and hydrolysis reactions to form the hydroxy and carboxylic acid groups, respectively. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage optimized reaction conditions and advanced purification techniques to ensure consistent quality and scalability. Industrial production may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
化学反応の分析
Types of Reactions
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alcohols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a benzyl-substituted cyclohexane derivative.
科学的研究の応用
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigating its potential biological activity and interactions with biomolecules.
Medicine: Exploring its potential therapeutic properties and use as a lead compound in drug discovery.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the benzoyl group may interact with hydrophobic pockets in proteins, further modulating their behavior. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid include:
- (1R,2R,5R*)-5-hydroxy-2-benzoyl-cyclohexanecarboxylic acid**: Lacks the methyl group on the benzoyl ring.
- (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexane**: Lacks the carboxylic acid group.
- (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanone**: Contains a ketone group instead of the carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
特性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
(1R,2R,5R)-5-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12-,13-/m1/s1 |
InChIキー |
DKTQEFGHGHINGN-JHJVBQTASA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@H](C[C@H]2C(=O)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(CC2C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


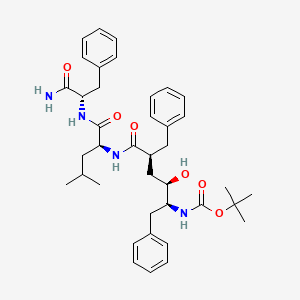

![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)

![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)



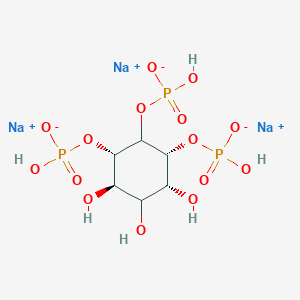
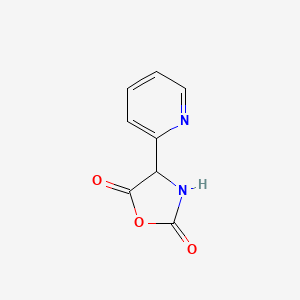
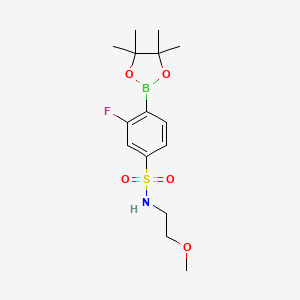

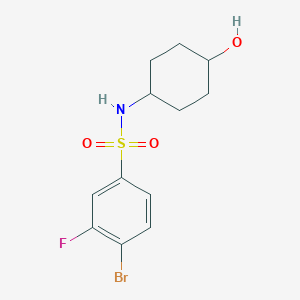
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
